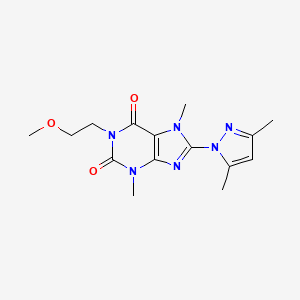

![molecular formula C17H22N6O4 B6497054 methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1014031-26-5](/img/structure/B6497054.png)

methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms . Pyrazole derivatives have been found to exhibit various biological activities and have been used in the development of new pesticides .

Synthesis Analysis

The synthesis of pyrazole-based compounds often involves intermediate derivatization methods (IDMs) . The ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Chemical Reactions Analysis

Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, also known as methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate:

Antimicrobial Activity

Methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate: has shown promising antimicrobial properties. The compound’s structure, which includes a pyrazole moiety, is known for its ability to inhibit the growth of various bacterial and fungal strains. This makes it a potential candidate for developing new antibiotics and antifungal agents .

Anticancer Potential

The compound has been studied for its anticancer properties, particularly due to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells. The presence of the purine and pyrazole rings in its structure contributes to its potential as an anticancer agent, making it a subject of interest in oncology research .

Anti-inflammatory Effects

Research has indicated that methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate exhibits significant anti-inflammatory properties. This is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response .

Antidiabetic Potential

The compound has been investigated for its potential antidiabetic effects. It appears to improve insulin sensitivity and regulate blood glucose levels, making it a promising candidate for the development of new treatments for diabetes.

Synthesis and therapeutic potential of imidazole containing compounds Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives Biological activities of a newly synthesized pyrazoline : Synthesis and therapeutic potential of imidazole containing compounds : Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives : Biological activities of a newly synthesized pyrazoline : Synthesis and therapeutic potential of imidazole containing compounds : Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives

作用機序

While the specific mechanism of action for “methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate” is not provided in the search results, pyrazole-containing compounds are known to exhibit various biological activities, high selectivities, and low toxicities .

特性

IUPAC Name |

methyl 2-[8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O4/c1-6-10-8-11(7-2)23(19-10)16-18-14-13(20(16)3)15(25)22(9-12(24)27-5)17(26)21(14)4/h8H,6-7,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBXDPOKMBGJIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)OC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(3-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496976.png)

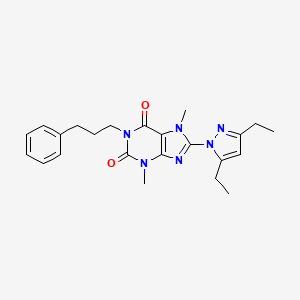

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6496993.png)

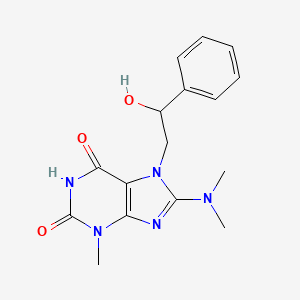

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497003.png)

![7-ethyl-1-[(4-fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497016.png)

![2-{7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide](/img/structure/B6497021.png)

![1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B6497058.png)

![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497065.png)

![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)

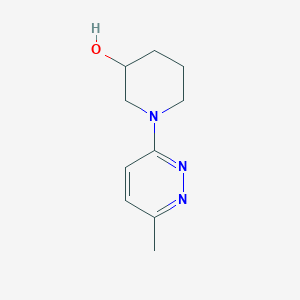

![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol](/img/structure/B6497077.png)

![2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497081.png)